Product packaging for D,L-Adrenochrome-d3(Cat. No.:)

D,L-Adrenochrome-d3

Cat. No.: B1160666
M. Wt: 182.19
Attention: For research use only. Not for human or veterinary use.
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Description

D,L-Adrenochrome-d3 is a deuterated stable isotope of adrenochrome, an oxidation product of the hormone adrenaline (epinephrine). This compound is an essential reference standard for quantitative mass spectrometry-based research, enabling precise investigation of the biochemical role of adrenochrome in physiological and pathological processes. Adrenochrome is a chemical compound produced by the oxidation of adrenaline, a process that can occur in vitro and in vivo under various conditions . Historically, it was the subject of research interest for its potential as a neurotoxic and psychotomimetic substance, with early hypotheses proposing a role in schizophrenia, though these theories have not been scientifically accepted . In laboratory research, adrenochrome has been utilized as a tool to model oxidative stress and study its effects on biological systems. In vitro studies on human arterial endothelial cells have shown that adrenochrome can inhibit DNA synthesis, decrease protein content, and alter cholesterol uptake and prostacyclin production, suggesting a potential role in vascular dysfunction . Its cardiotoxic properties have also been noted in research settings, where it has been observed to uncouple oxidative phosphorylation in heart mitochondria and inhibit ATP formation . The primary research applications for this compound include: - Mass Spectrometry: Serves as an internal standard for the accurate quantification of adrenochrome in biological matrices, improving the reliability of analytical data. - Metabolic Pathway Tracing: Used in tracing the oxidation pathway of adrenaline and the subsequent formation and distribution of adrenochrome in experimental models. - Neurotoxicity and Oxidative Stress Research: Facilitates studies investigating the potential neurotoxic effects of adrenaline oxidation products and their contribution to models of neurological conditions. - Cardiovascular Research: Employed in exploring the molecular mechanisms by which adrenochrome may influence endothelial cell function and contribute to models of stress-related cardiac effects. This product is intended for research purposes only by trained laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C₉H₆D₃NO₃

Molecular Weight

182.19

Synonyms

3-Hydroxy-1-methyl-5,6-indolinedione-d3;  2,3-Dihydro-3-hydroxy-1-methyl-1H-indole-5,6-dione-d3;  rac-Adrenochrome-d3; 

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of D,l Adrenochrome D3

Stereoselective Synthesis of D,L-Adrenochrome-d3 Precursors

The synthesis of this compound begins with the preparation of its precursor, D,L-adrenaline. A common synthetic route involves the reaction of chloroacetic acid with catechol in the presence of phosphoryl chloride to produce chloroacetylcatechol. This intermediate is then reacted with aqueous methylamine (B109427) and subsequently treated with hydrochloric acid to form adrenalone (B1665550) hydrochloride. Hydrogenation of adrenalone hydrochloride yields racemic (D,L)-adrenaline. wikipedia.org

Stereoselective synthesis, which is crucial for obtaining specific enantiomers of precursor molecules, often employs chiral catalysts or auxiliaries to guide the reaction towards the desired stereoisomer. nih.gov For instance, asymmetric synthesis techniques can be applied to produce enantiomerically enriched precursors. researchgate.net While the direct stereoselective synthesis of this compound precursors is not extensively detailed in the provided results, the principles of stereoselective synthesis for related compounds, such as α-glycosyl azides and unnatural α-amino acid derivatives, highlight the use of radical precursors and photoredox catalysis to control stereochemistry. nih.govrsc.org These methodologies could potentially be adapted for the synthesis of chiral adrenaline precursors.

Deuterium (B1214612) Incorporation Methodologies for this compound Synthesis

The introduction of deuterium into the adrenochrome (B1665551) molecule is a critical step in the synthesis of this compound. This is typically achieved through H-D exchange reactions, often catalyzed by transition metals.

Regioselective Deuteration Techniques for Adrenochrome Scaffold

Regioselective deuteration allows for the specific placement of deuterium atoms within a molecule. For the adrenochrome scaffold, this is particularly important for mechanistic studies. Palladium-catalyzed H-D exchange reactions have been shown to be effective for regioselective deuteration at the benzylic site under mild conditions. nih.gov Another approach involves silver-catalyzed regioselective deuteration of (hetero)arenes using D₂O as the deuterium source, which could be applicable to the aromatic portion of the adrenochrome precursor. rsc.org A flow synthesis system utilizing a proton-conducting membrane has also been developed for the electrochemical deuteration of various compounds, offering a method with low environmental impact that operates at ambient temperature and pressure. bionauts.jp This system uses heavy water (D₂O) as the deuterium source and has demonstrated high deuterium introduction rates. bionauts.jp

Deuteration TechniqueCatalyst/ReagentDeuterium SourceKey Features
Catalytic H-D ExchangePalladium on carbon (Pd/C) with Aluminum (Al)D₂OEnvironmentally benign, high selectivity and efficiency. mdpi.com
Silver-Catalyzed DeuterationSilver catalystD₂OEfficient for electron-rich arenes and azaarenes. rsc.org
Electrochemical Flow SynthesisProton-conducting membrane (e.g., Nafion)D₂OAmbient temperature and pressure, high reaction performance. bionauts.jp

Isotopic Purity and Enrichment Assessment in this compound Synthesis

Determining the isotopic purity and the degree of deuterium enrichment is essential for the characterization of this compound. High-resolution mass spectrometry (HR-MS), particularly electrospray ionization (ESI-HRMS), is a primary technique for this assessment. nih.govresearchgate.net This method allows for the differentiation and quantification of H/D isotopologs based on their mass-to-charge ratios. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to confirm the structural integrity and the specific positions of the deuterium labels. rsc.org The combination of LC-ESI-HR-MS and NMR provides a comprehensive strategy for evaluating both isotopic enrichment and the precise location of deuterium atoms within the molecule. rsc.org The process involves recording a full scan MS, extracting and integrating the isotopic ions, and then calculating the isotopic enrichment. rsc.org

Key Analytical Techniques for Isotopic Purity Assessment:

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS): Offers rapid and highly sensitive analysis with minimal sample consumption. nih.govresearchgate.net

Ultraperformance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS): Provides consistent isotopic purity values when compared to ESI-HRMS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structural integrity and the positions of the deuterium labels. rsc.org

Derivatization and Analog Preparation of this compound for Specific Research Applications

The derivatization of this compound and the synthesis of its analogs are performed to enhance its utility in specific research applications, such as improving its stability or modifying its properties for analytical purposes. For example, the synthesis of adrenochrome monoaminoguanidine, a derivative of adrenochrome, is achieved through a dehydrating reaction between adrenochrome and aminoguanidine. google.com

In the context of analytical chemistry, derivatization is often employed to improve the ionization efficiency and selectivity for mass spectrometry analysis. nih.govmdpi.comnih.gov For instance, reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are used to derivatize compounds with conjugated diene systems, significantly enhancing their detection sensitivity in LC-MS/MS analysis. mdpi.comnih.gov While these examples pertain to other molecules, the principles can be applied to this compound to facilitate its quantification in complex biological matrices.

Advanced Spectroscopic and Chromatographic Methodologies for D,l Adrenochrome D3 Analysis

Mass Spectrometry (MS) Applications in D,L-Adrenochrome-d3 Research

Mass spectrometry is a cornerstone technique in the analysis of this compound, offering high sensitivity and specificity. Its applications range from precise quantification in biological matrices to tracing metabolic fates.

Quantitative Analysis of this compound and its Metabolites via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for the quantitative analysis of low-concentration analytes in complex mixtures. In the context of adrenochrome (B1665551) research, this compound serves as an ideal internal standard for the quantification of endogenous adrenochrome and its metabolites due to its chemical and physical properties being nearly identical to the analyte, except for its mass. bioanalysis-zone.com This co-eluting, stable isotope-labeled standard compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements. bioanalysis-zone.comptb.denih.gov

A typical UPLC-MS/MS method for the analysis of aminochromes, the class of compounds to which adrenochrome belongs, involves protein precipitation followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net For instance, a validated method for dopamine (B1211576) metabolites, including aminochrome (B613825), utilizes a reversed-phase UPLC column (e.g., Acquity UPLC HSS T3 C18) with a gradient elution using an acidic mobile phase. nih.govresearchgate.netresearchgate.net Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govresearchgate.netresearchgate.net

The fragmentation of protonated aminochromes in the mass spectrometer typically involves a characteristic consecutive loss of two carbonyl groups. nih.gov For this compound, the three-deuterium atoms on the N-methyl group would increase the mass of the precursor and fragment ions by 3 Da compared to unlabeled adrenochrome, allowing for its distinct detection.

Table 1: Representative UPLC-MS/MS Parameters for Adrenochrome Analysis This table is illustrative and based on typical parameters for aminochrome analysis. Actual values would need to be determined empirically for this compound.

ParameterValue
Chromatography
ColumnUPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
GradientLinear gradient optimized for separation
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage~2.0 kV
Source Temperature~150 °C
Desolvation Temp.~450 °C
MRM Transition (Adrenochrome)m/z 180 → 152 (Loss of CO)
MRM Transition (Adrenochrome)m/z 180 → 124 (Loss of 2xCO)
MRM Transition (Adrenochrome-d3) m/z 183 → 155 (Loss of CO)
MRM Transition (Adrenochrome-d3) m/z 183 → 127 (Loss of 2xCO)

Isotope Ratio Mass Spectrometry for this compound Tracing Studies

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for tracing the metabolic fate of compounds. While direct IRMS studies on this compound are not prominently documented, the principles of isotope tracing are well-established for metabolic research. nih.govbibliotekanauki.pl In such studies, a labeled compound like this compound would be introduced into a biological system. Its journey through various metabolic pathways can be followed by analyzing the isotopic composition of downstream metabolites.

This approach, often referred to as isotope dilution mass spectrometry (IDMS), allows for the elucidation of metabolic pathways and the quantification of metabolite flux. ptb.deresearchgate.netrsc.org By measuring the ratio of the deuterated to non-deuterated forms of various metabolites over time, researchers can determine rates of formation and conversion, providing critical insights into the biochemical dynamics of adrenochrome and related species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. mdpi.commdpi.com For a novel or synthesized compound like this compound, NMR analysis confirms its identity and purity. Detailed ¹H and ¹³C NMR data have been reported for unlabeled adrenochrome, which serve as a basis for interpreting the spectrum of its deuterated analogue. researchgate.net

The ¹H NMR spectrum of adrenochrome shows characteristic signals for its aromatic and aliphatic protons. researchgate.net For this compound, the most significant difference would be the absence of the sharp singlet corresponding to the N-methyl protons (typically observed around δ 3.08 ppm). researchgate.net The adjacent C-2 methylene (B1212753) protons, which appear as two quartets, would likely simplify to two doublets due to the absence of coupling with the methyl group, providing clear evidence of deuteration at the intended site.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the full structure and assign all proton and carbon signals definitively.

Table 2: Reported ¹H NMR Chemical Shifts for Adrenochrome in DMSO-d₆ Data adapted from published research on unlabeled adrenochrome. researchgate.net

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Expected Change for this compound
C4-H6.42dca. 2.0No significant change
C7-H5.39s-No significant change
3-OH6.02d-No significant change
C3-H4.98m-No significant change
C2-H (a)4.02qJ_ax=3.4, J_ab=-12.1Simplification of multiplet
C2-H (b)3.51qJ_bx=6.8, J_ab=-12.1Simplification of multiplet
N-CH₃ 3.08 s - Signal absent

Advanced Chromatographic Separations for this compound and Related Compounds (e.g., UPLC, Chiral HPLC)

Advanced chromatographic techniques are essential for the isolation and analysis of this compound, especially when dealing with complex biological matrices or when resolving its enantiomers.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times, which is critical for analyzing potentially unstable compounds like aminochromes. nih.govprotocols.io The use of sub-2 µm particle columns in UPLC systems allows for highly efficient separation of adrenochrome from its precursors and metabolites. nih.govresearchgate.net

As "this compound" is a racemic mixture, separating its D- and L-enantiomers is crucial for stereospecific studies. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. uni-greifswald.decsfarmacie.czrsc.orgsygnaturediscovery.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.czsygnaturediscovery.com Polysaccharide-based CSPs are widely used and are effective for a broad range of chiral compounds. rsc.org The separation of this compound would involve screening various CSPs and mobile phase conditions to achieve optimal resolution of the two enantiomers.

Mechanistic Investigations of D,l Adrenochrome D3 in Biochemical Systems

Elucidation of Enzymatic Pathways Involved in D,L-Adrenochrome-d3 Formation and Transformation

The formation of adrenochrome (B1665551) is primarily the result of the oxidation of epinephrine (B1671497) (adrenaline). biosynth.comresearchgate.net This transformation can be catalyzed by various enzymes. In inflammatory conditions, polymorphonuclear leucocytes stimulate the oxidation of adrenaline, with over 80% occurring through the adrenochrome pathway. nih.gov The heme enzyme horseradish peroxidase, in the presence of hydrogen peroxide (H2O2), is also an efficient oxidizing system for catecholamines. unipd.it The salivary gland also contains enzymes that can oxidize epinephrine to adrenochrome. unipd.it

The process begins with the oxidation of the catechol moiety of catecholamines to form a quinone intermediate. This intermediate then undergoes an irreversible 1,4-intramolecular cyclization, leading to the formation of an unstable leucoaminocrome. unipd.it The leucoaminocrome is subsequently oxidized to an aminochrome (B613825), such as adrenochrome, by another molecule of ortho-quinone or other oxidizing species. unipd.itresearchgate.net

The transformation of this compound is also subject to enzymatic action. For instance, it has been reported that adrenochrome can be metabolized by hepatic microsomes and NADPH-CYP reductase. nih.gov This suggests that the deuterated form would follow similar metabolic routes, and the use of this compound can help in quantifying the kinetics of these enzymatic processes through techniques like mass spectrometry, where the deuterium (B1214612) label provides a distinct mass signature.

Enzyme/SystemRole in Adrenochrome Formation/TransformationReference
Polymorphonuclear LeucocytesCatalyze adrenalin oxidation to adrenochrome nih.gov
Horseradish Peroxidase (with H2O2)Efficiently oxidizes catecholamines unipd.it
Salivary Gland EnzymesCatalyze epinephrine oxidation unipd.it
Hepatic MicrosomesMetabolize adrenochrome nih.gov
NADPH-CYP ReductaseMetabolizes adrenochrome nih.gov

Non-Enzymatic Reactions and Redox Chemistry of this compound in Model Systems

In the absence of enzymes, catecholamines can undergo autooxidation, especially at physiological pH, to form adrenochrome. researchgate.netmdpi.com This process is influenced by the presence of metal ions and the pH of the environment. mdpi.com The oxidation of adrenaline to adrenochrome can be initiated by various oxidizing agents, including iodine, hypochlorite, oxygen, and periodate. scielo.br

The redox chemistry of adrenochrome is complex and involves redox cycling. Adrenochrome can be reduced back to leucoadrenochrome, which is readily autoxidized, leading to the production of superoxide (B77818) anions and hydrogen peroxide. researchgate.netresearchgate.net This cycling process is stimulated by the presence of adrenochrome itself. researchgate.net The use of this compound in these model systems allows for the study of kinetic isotope effects, where the heavier deuterium atoms can influence the rate of reactions involving C-D bond cleavage, providing insights into the reaction mechanisms.

Interaction of this compound with Biological Macromolecules (e.g., Proteins, Lipids, DNA)

The reactive nature of adrenochrome and its intermediates suggests potential interactions with various biological macromolecules. Adrenochrome and its oxidation products can react with sulfhydryl groups in proteins, leading to the formation of covalent adducts or disulfide production. unipd.it There is also evidence that adrenochrome can interact with DNA. labshake.com

Hypothetical Data Table for Binding Kinetics:

Macromolecule KD (M) kon (M⁻¹s⁻¹) koff (s⁻¹)
Protein X Data not available Data not available Data not available
Lipid Y Data not available Data not available Data not available

Determining the three-dimensional structure of this compound in complex with biological macromolecules is essential for understanding the precise nature of their interactions. X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are powerful techniques for this purpose. nih.govnih.govbiorxiv.org These methods could reveal the specific binding sites and conformational changes induced upon binding of the deuterated adrenochrome. However, there are currently no publicly available crystal or Cryo-EM structures of this compound in complex with proteins, lipids, or DNA.

Binding Kinetics and Thermodynamics Studies with Deuterated Adrenochrome

Role of this compound in Oxidative Stress and Reactive Species Generation

Adrenochrome is intrinsically linked to oxidative stress. Its formation from epinephrine is often mediated by reactive oxygen species (ROS), and its subsequent redox cycling can further generate ROS, such as superoxide anions and hydrogen peroxide. researchgate.netresearchgate.netnih.gov This creates a feedback loop that can contribute to cellular damage. The measurement of adrenochrome formation has been used as an assay for ROS, although its interaction with the cytochrome P450 system can complicate interpretation. nih.gov

Studies have shown that the oxidation of adrenaline to adrenochrome is dependent on both superoxide (O2-) and hydrogen peroxide (H2O2). nih.gov The use of this compound in studies of oxidative stress allows for precise tracing of the molecule and its metabolites in complex biological samples, helping to delineate its role in the generation and propagation of reactive species.

Research Findings on Adrenochrome and Oxidative Stress:

Finding Implication Reference
Adrenochrome redox cycling produces superoxide and H2O2. Contributes to a pro-oxidant environment. researchgate.netresearchgate.net
Adrenaline oxidation to adrenochrome is dependent on O2- and H2O2. Links catecholamine metabolism directly to ROS. nih.gov

Application of D,l Adrenochrome D3 in Preclinical and in Vitro Research Models

Application of D,L-Adrenochrome-d3 in Cell Culture Models: Metabolic Fate and Cellular Responses

The use of this compound in cell culture systems has provided significant insights into its metabolic fate and its effects on cellular functions. The stability imparted by the deuterium (B1214612) atoms makes it an excellent tracer for metabolic studies and for investigating cellular redox homeostasis.

Isotope Tracing in Cellular Metabolism Studies using this compound

Isotope tracing is a powerful technique to elucidate metabolic pathways. By replacing hydrogen atoms with deuterium, this compound can be distinguished from its non-deuterated counterpart using mass spectrometry. This allows researchers to track the transformation of the molecule within the cell, identifying metabolites and quantifying the flux through various metabolic pathways. The deuterium labeling does not significantly alter the biochemical properties of the molecule, ensuring that it mimics the behavior of endogenous adrenochrome (B1665551). This approach is instrumental in understanding how cells process adrenochrome and its derivatives.

Investigation of Cellular Redox Homeostasis Using Deuterated Adrenochrome

Cellular redox homeostasis is a delicate balance between oxidizing and reducing reactions, crucial for a multitude of biological processes. nih.gov Adrenochrome is a redox-active molecule, and its deuterated form, this compound, is used to study its impact on this balance. Researchers can introduce this compound to cell cultures and monitor changes in the levels of reactive oxygen species (ROS) and the status of antioxidant systems like the glutathione (B108866) and thioredoxin pathways. nih.govmdpi.com The stability of the deuterated compound ensures that the observed effects are due to the compound itself and not its degradation products. These studies help to clarify the role of adrenochrome in modulating cellular redox signaling and oxidative stress. nih.govscientificarchives.com

Research FocusExperimental ApproachKey Findings
Metabolic Pathway AnalysisMass spectrometry-based tracking of this compound in cell lysates.Identification of specific metabolic products of adrenochrome.
Cellular Redox StateMeasurement of ROS levels and antioxidant enzyme activity after exposure to this compound.Elucidation of the modulatory effects of adrenochrome on cellular redox balance.

Utilization of this compound in Ex Vivo Tissue Preparations

Ex vivo tissue preparations, such as isolated organs or tissue slices, provide a bridge between in vitro cell culture studies and in vivo animal models. In this context, this compound is used to investigate tissue-specific metabolism and physiological responses. For instance, researchers can perfuse an isolated liver with a solution containing this compound to study its hepatic metabolism and biliary excretion in a controlled environment. This method allows for the collection of high-concentration metabolites that might be too diluted to detect in vivo. Similarly, using brain slices, the effects of this compound on neuronal function and metabolism can be examined with a high degree of precision.

In Vivo Preclinical Studies with this compound for Pathway Tracing and Disposition

In vivo studies in animal models are essential for understanding the complete picture of a compound's behavior in a living organism. This compound is a valuable tool in these preclinical investigations for tracing metabolic pathways and determining the absorption, distribution, metabolism, and excretion (ADME) profile of adrenochrome. The deuterium label allows for clear differentiation from endogenous molecules, providing precise data on the fate of the administered compound. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Animal Models using this compound

Pharmacokinetic (PK) studies determine what the body does to a drug, while pharmacodynamic (PD) studies investigate what a drug does to the body. The use of this compound in animal models allows for detailed PK/PD modeling. Following administration, blood and tissue samples can be analyzed over time to determine the concentration of the deuterated compound and its metabolites. This data is used to calculate key PK parameters such as half-life, clearance, and volume of distribution. nih.gov Concurrently, physiological or behavioral responses can be measured to establish a PD profile. The stable isotope label is crucial for accurately quantifying the compound in complex biological matrices. nih.gov

Distribution and Elimination Pathways of Deuterated Adrenochrome in Preclinical Models

Understanding where a compound distributes in the body and how it is eliminated is a fundamental aspect of preclinical research. By administering this compound to animal models, researchers can track its journey through the body. Tissues and excreta (urine and feces) are collected and analyzed for the presence of the deuterated compound and its metabolites. This allows for the creation of a detailed map of its distribution to various organs and its primary routes of elimination. The kinetic isotope effect associated with deuterium can sometimes lead to slower metabolism, which can be advantageous in these studies by increasing the exposure of the parent compound. nih.gov

Study TypeAnimal ModelParameters MeasuredSignificance
PharmacokineticsRodents, Non-rodentsPlasma concentration over time, metabolite identification.Determines half-life, clearance, and metabolic fate.
Tissue DistributionRodentsConcentration of this compound in various organs.Identifies target tissues and potential sites of accumulation.
EliminationRodentsExcretion of this compound and its metabolites in urine and feces.Defines the primary routes of clearance from the body.

Computational Chemistry and Molecular Modeling of D,l Adrenochrome D3

Quantum Mechanical (QM) Calculations for D,L-Adrenochrome-d3 Electronic Structure

Quantum mechanical calculations are used to solve the Schrödinger equation for a molecule to determine its electronic structure and associated properties. researchgate.netaps.org Density Functional Theory (DFT) is a widely used QM method that can efficiently calculate the electron density of a system to derive its energy, molecular orbitals, and other electronic parameters. chemrxiv.orgacs.orgresearchgate.net

For this compound, DFT calculations would be employed to understand the fundamental electronic characteristics of the molecule. These calculations can reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wisconsin.edu The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and stability. acs.org Furthermore, QM methods can generate a map of the molecular electrostatic potential (MESP), which illustrates the charge distribution across the molecule and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.org

The primary focus of such a study on the d3 variant would be to compare these calculated properties with those of the non-deuterated adrenochrome (B1665551). While the effect of deuterium (B1214612) substitution on the electronic structure is generally subtle, slight changes in vibrational modes and zero-point energy, which can be calculated with QM, may have implications for the molecule's kinetic stability.

Illustrative Data Table: Predicted Electronic Properties of Adrenochrome vs. This compound (DFT B3LYP/6-31G)*

PropertyAdrenochrome (Calculated)This compound (Predicted)Significance
Energy of HOMO -6.5 eV-6.5 eVIndicates electron-donating capability.
Energy of LUMO -2.1 eV-2.1 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 4.4 eV4.4 eVRelates to chemical reactivity and stability.
Dipole Moment 3.2 D3.2 DMeasures the overall polarity of the molecule.
Zero-Point Energy 125.6 kcal/mol124.2 kcal/molDeuteration lowers the vibrational ground state energy.

This table is for illustrative purposes only and does not represent published experimental or computational data.

Molecular Dynamics (MD) Simulations of this compound Interactions with Biological Targets

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion for a system containing the ligand (this compound), a biological target (like an enzyme or receptor), and solvent, MD simulations can provide detailed insights into the dynamic interactions between them. nih.govnih.gov

An MD simulation would begin with a starting structure, often obtained from docking studies, of this compound bound to a target protein. The system is then simulated for a period ranging from nanoseconds to microseconds. nih.gov Throughout the simulation, the trajectory of each atom is recorded, allowing for the analysis of:

Binding Stability: Whether the ligand remains stably bound in the active site or dissociates.

Conformational Changes: How the protein and ligand change their shape upon binding and during the simulation.

Interaction Patterns: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex, and how they evolve over time.

For this compound, a key question for MD simulations would be to investigate the kinetic isotope effect. The heavier mass of deuterium can lead to a slight reduction in the vibrational frequency of C-D bonds compared to C-H bonds. This can make the C-D bond stronger and less easily broken, potentially affecting the ligand's residence time in a binding pocket or its metabolic rate if C-H bond cleavage is part of a reaction catalyzed by the target enzyme. nih.gov MD simulations can help explore if these subtle mass differences lead to altered dynamics and stability of the protein-ligand complex.

Illustrative Data Table: MD Simulation Parameters and Analysis for this compound with a Target Protein

ParameterValue / MethodPurpose
Simulation Software GROMACS / AMBEREngine for running the simulation. mdpi.com
Force Field CHARMM36m / GAFFDefines the potential energy function for the protein and ligand.
Simulation Time 200 nanosecondsDuration of the simulation to observe dynamic events.
Key Analysis Metric Root Mean Square Deviation (RMSD)Measures the stability of the protein and ligand over time. nih.gov
Key Analysis Metric Root Mean Square Fluctuation (RMSF)Identifies flexible regions of the protein upon ligand binding.
Key Analysis Metric Hydrogen Bond AnalysisQuantifies the key stabilizing interactions.

This table is for illustrative purposes only and does not represent published experimental or computational data.

D,l Adrenochrome D3 As a Research Tool and Chemical Probe

Use of D,L-Adrenochrome-d3 in Isotope Dilution Mass Spectrometry Assays for Endogenous Adrenochrome (B1665551)

Isotope Dilution Mass Spectrometry (ID-MS) is a highly accurate quantitative technique used to determine the amount of a substance in a sample. rsc.org It is considered a primary ratio method of measurement, capable of producing results with high precision and traceability. rsc.orgnih.gov The method relies on the use of an isotopically labeled version of the analyte as an internal standard. nih.gov

In the context of quantifying endogenous adrenochrome, this compound serves as the ideal internal standard. A precisely known quantity of this compound is added ("spiked") into a biological sample (such as plasma or tissue homogenate) containing an unknown amount of natural, non-deuterated adrenochrome (the analyte). During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the d3-labeled standard.

The sample is then analyzed using a mass spectrometer, which can differentiate between the endogenous adrenochrome and the heavier this compound based on their mass-to-charge ratio. By measuring the ratio of the signal from the endogenous compound to the signal from the known amount of the d3-internal standard, the original concentration of endogenous adrenochrome in the sample can be calculated with high accuracy, correcting for any procedural variations or sample loss. nih.gov

Table 1: Properties for Isotope Dilution Mass Spectrometry
CompoundMolecular FormulaIsotopic LabelRole in ID-MSPrinciple of Detection
Endogenous AdrenochromeC₉H₉NO₃None (d0)Analyte (Target for Quantification)Mass Spectrometry distinguishes between the d0 and d3 isotopologues based on their distinct mass-to-charge ratios. The ratio of their signals is used for quantification.
This compoundC₉H₆D₃NO₃Deuterium (B1214612) (d3)Internal Standard (Spike)

Application in Metabolic Flux Analysis Studies

Metabolic flux analysis is a powerful technique used to investigate the flow of atoms from a substrate through the intricate network of metabolic pathways within a cell or organism. researchgate.netembopress.org By using isotopically labeled molecules as tracers, scientists can map the fate of specific compounds, determine the activity of different metabolic routes, and understand how metabolism is regulated under various physiological or pathological conditions. uni.lunih.gov

This compound can be employed as a tracer in such studies to elucidate the metabolic fate of adrenochrome. When introduced to a biological system, such as cell cultures or in vivo models, the deuterium-labeled adrenochrome enters the metabolic network. Researchers can then track the incorporation of the deuterium atoms into downstream metabolites over time using mass spectrometry.

This approach can answer critical questions about adrenochrome metabolism, such as:

Identifying the primary enzymes and pathways responsible for its degradation or conversion.

Quantifying the rate at which it is turned over.

Discovering previously unknown metabolites derived from the adrenochrome structure.

The substitution of hydrogen with deuterium can sometimes slow down metabolic processes due to the deuterium kinetic isotope effect (DKIE), where the heavier C-D bond is stronger and harder to break than a C-H bond. nih.gov This property can also be exploited to study specific enzymatic steps in a metabolic pathway.

Table 2: Hypothetical Tracking of this compound in Metabolic Flux Analysis
Metabolic StepCompoundDeuterium Label StatusResearch Finding
Initial SubstrateThis compound+3The starting tracer compound introduced into the system.
Enzymatic ReductionMetabolite A+3If the label is retained, it indicates the core structure is intact after this conversion.
ConjugationMetabolite B (e.g., Glucuronide)+3Demonstrates that adrenochrome or its derivatives undergo phase II detoxification.
Ring CleavageMetabolite C+1 or +2Loss of one or more deuterium atoms reveals which part of the molecule was cleaved.

This compound as a Reference Standard for Analytical Method Development

The development and validation of robust analytical methods are fundamental to pharmaceutical research, clinical diagnostics, and quality control. synzeal.com A reference standard is a highly purified and well-characterized compound that serves as a benchmark for these activities. synzeal.comaxios-research.com this compound is used as such a standard in the development of methods aimed at detecting and quantifying adrenochrome.

Its applications as a reference standard include:

Method Development: Used to optimize analytical instrument parameters (e.g., in High-Performance Liquid Chromatography or Mass Spectrometry) for the best separation and detection of adrenochrome.

Method Validation (AMV): Employed to assess critical method parameters such as specificity, linearity, accuracy, precision, and limit of detection, ensuring the method is reliable and fit for its intended purpose. axios-research.com

Quality Control (QC): Routinely used to calibrate instruments and as a control sample to ensure the ongoing accuracy and reliability of analytical measurements.

Because its chemical behavior is almost identical to the unlabeled compound, it is an excellent tool for confirming the identity of adrenochrome in complex mixtures by comparing retention times in chromatography and fragmentation patterns in mass spectrometry.

Table 3: Characteristics of this compound as an Analytical Reference Standard
CharacteristicDescriptionImportance in Analytical Methods
High PurityTypically >95-98%, with a detailed Certificate of Analysis. lgcstandards.comEnsures that calibration curves and validation results are not skewed by impurities.
Known IdentityStructure confirmed by spectroscopic methods (e.g., NMR, MS).Provides certainty in peak identification during chromatographic analysis.
Isotopic LabelingContains stable deuterium isotopes, giving it a distinct molecular weight.Allows it to be used as an internal standard that can be distinguished from the endogenous analyte. nih.gov
TraceabilityCan be traceable to pharmacopeial standards (e.g., USP, EP) where applicable. synzeal.comEnsures consistency and comparability of results across different laboratories and studies.

Challenges and Methodological Considerations in D,l Adrenochrome D3 Research

Purity and Stability Issues of Deuterated Adrenochrome (B1665551) in Experimental Settings

A fundamental prerequisite for any reliable scientific investigation is the purity and stability of the reagents used. For D,L-Adrenochrome-d3, like its non-deuterated counterpart, this presents a substantial hurdle. Adrenochrome is notoriously unstable, a characteristic that is not mitigated by deuterium (B1214612) substitution and complicates its use in experimental settings. cdnsciencepub.com

The inherent instability of the adrenochrome molecule means it is susceptible to degradation and rearrangement, particularly in solution. cdnsciencepub.com Studies on non-deuterated adrenochrome have shown it is moderately stable in phosphate (B84403) buffer but degrades rapidly in the presence of certain enzymes, such as cytochrome P450 (CYP) 3A4 and NADPH-CYP reductase, with over 50% being consumed in under two minutes. nih.gov This enzymatic degradation pathway is a critical consideration for in vitro experiments that utilize cell lysates or microsomal fractions. The stability is also highly dependent on the composition of the solution; for instance, the presence of sulfites, often used as antioxidants for its precursor adrenaline, can paradoxically promote the photodegradation of adrenochrome derivatives.

Controversies in historical biological research on adrenochrome have been attributed to the use of impure or decomposed samples. cdnsciencepub.com Crystalline adrenochrome is relatively stable, but this stability is compromised once it is dissolved for experimental use. cdnsciencepub.com The color of the solution, which can change upon degradation, is not a reliable indicator of purity, necessitating rigorous analytical verification. researchgate.net Even "aged" commercial samples have demonstrated questionable purity and stability, highlighting the need for researchers to assess the integrity of their this compound stock immediately before use. cdnsciencepub.comcdnsciencepub.com Contamination with its precursor, adrenaline-d3, can also lead to erroneous results, as the precursor may oxidize to form more this compound during the experiment. cdnsciencepub.com

Table 1: Factors Affecting Adrenochrome Stability in Experimental Settings
FactorObservationExperimental ContextReference
SolventsAdrenochrome is moderately stable in phosphate buffer but shows varying stability in aliphatic alcohols.In vitro assays, buffer preparation nih.govcdnsciencepub.com
Enzymatic ActivityRapid degradation ( >50% in < 2 min) by CYP3A4 and NADPH-CYP reductase.Metabolism studies, experiments with microsomes or cell extracts nih.gov
pHDegradation is faster under alkaline conditions. Acidic conditions (e.g., pH 3.6 with sodium metabisulphite) can improve the stability of its precursor, adrenaline.Solution preparation, storage oup.comresearchgate.net
Light ExposureAdrenochrome sulfonate, a derivative, acts as a sensitizer (B1316253) for photodegradation, particularly at wavelengths around 350 nm.Storage and handling of solutions
Sample Age & Purity"Aged" and some commercial samples show significant impurities and decomposition products.Procurement and validation of research chemicals cdnsciencepub.com

Analytical Challenges in Complex Biological Matrices

Analyzing this compound in biological matrices such as blood, plasma, or tissue is a significant analytical challenge. mdpi.com The primary difficulties stem from the compound's inherent instability, its low concentrations, and the "matrix effect," where other components in the sample interfere with the analysis. ut.eeresearchgate.net

The rapid degradation of adrenochrome in vivo and ex vivo necessitates swift sample processing and analysis to obtain accurate quantitative results. researchgate.net A study involving intraperitoneal administration of adrenochrome to rats showed a rapid decrease in its concentration in whole blood, underscoring the kinetic challenges of its measurement. researchgate.net Sample preparation itself is a critical step, often referred to as the bottleneck in the analytical workflow. mdpi.com Procedures typically involve protein precipitation (e.g., via acidification) followed by extraction, but each step risks further degradation of the analyte. mdpi.comresearchgate.net

High-performance liquid chromatography (HPLC) coupled with detectors like a photodiode array (PDA) or mass spectrometry (MS) are the methods of choice for analyzing adrenochrome. researchgate.netresearchgate.net LC-MS/MS offers high sensitivity and specificity, which is crucial for distinguishing the analyte from the complex background of a biological sample. researchgate.netscirp.org The use of a deuterated standard, such as this compound, is advantageous as an internal standard for quantifying its non-deuterated counterpart, as it co-elutes chromatographically but is distinguishable by mass. However, when this compound is the analyte itself, finding a suitable internal standard can be difficult. Furthermore, even with advanced techniques, matrix effects can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. ut.ee

Table 2: Analytical Methods and Associated Challenges for Adrenochrome in Biological Samples
TechniquePrimary UseKey ChallengesReference
HPLC-PDAQuantification and purity analysis of adrenochrome.Lower sensitivity compared to MS; potential for co-eluting interferences. researchgate.netresearchgate.net
LC-MS/MSSensitive and specific quantification in complex matrices like plasma.Matrix effects (ion suppression/enhancement), analyte instability during extraction and analysis, need for validated internal standards. ut.eescirp.orgnih.gov
Sample Preparation (e.g., LLE, SPE)Extraction and clean-up of the analyte from the biological matrix.Time-consuming; risk of analyte degradation and low recovery. mdpi.com
SpectrophotometryUsed in some assays, often measuring adrenochrome formation from adrenaline.Lack of specificity; interference from other absorbing compounds; unstable signal due to degradation. nih.govresearchgate.net

Interpretation of Deuterium Isotope Effects in Mechanistic Studies

One of the primary reasons for using a deuterated compound like this compound is to probe reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in reaction rate that occurs when an atom in a reactant is replaced with one of its isotopes. unam.mx The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. bioscientia.delibretexts.org Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. libretexts.org This is known as a primary KIE.

While the KIE is a powerful tool, its interpretation in the context of this compound research is not always straightforward. nih.gov The magnitude of the observed KIE (kH/kD) can be influenced by multiple factors beyond the simple cleavage of a C-D bond. For instance, if the C-H bond cleavage is not the sole rate-limiting step, or if there are preceding equilibrium steps, the observed KIE may be "masked" or attenuated, appearing much smaller than the intrinsic effect on the bond-breaking step alone. nih.govnih.gov

Table 3: Principles and Interpretive Challenges of Deuterium Isotope Effects
ConceptDescriptionChallenge in InterpretationReference
Primary KIEA change in reaction rate caused by isotopic substitution at a position of bond cleavage in the rate-determining step. For C-D vs C-H, kH/kD > 1.The observed effect can be attenuated if bond cleavage is only partially rate-limiting. unam.mxlibretexts.org
Secondary KIEA smaller rate change caused by isotopic substitution at a position not directly involved in bond breaking, often due to rehybridization effects.Can be difficult to distinguish from small primary effects or experimental noise. unam.mx
Solvent Isotope EffectRate change when the bulk solvent is changed (e.g., H₂O to D₂O), affecting all exchangeable protons.Can indicate the role of proton transfers involving the solvent in the reaction mechanism. libretexts.orgbibliotekanauki.pl
KIE MaskingThe intrinsic KIE on a single chemical step is hidden or reduced because another step (e.g., substrate binding, product release) is the overall rate-limiter.Absence of a KIE does not definitively prove that C-H abstraction is not occurring or is unimportant mechanistically. nih.govnih.gov

Future Directions and Perspectives in D,l Adrenochrome D3 Research

Development of Novel Synthetic Routes for D,L-Adrenochrome-d3 Analogs and Probes

The future of this compound research is intrinsically linked to the ability to create more sophisticated molecular tools. mskcc.orgnih.gov The development of novel synthetic routes is paramount for generating a diverse library of analogs and chemical probes that can be used to investigate its biological functions with greater precision. mskcc.org

Chemical Probes: Chemical probes are specialized small molecules designed to study and manipulate proteins or cellular processes in their native environments. mskcc.org For this compound, this involves creating derivatives that can report on their location, binding partners, or metabolic transformations. Future synthetic efforts will likely focus on:

Fluorogenic Probes: Incorporating fluorescent tags into the adrenochrome (B1665551) scaffold to allow for real-time imaging of its distribution and accumulation in cells and tissues via microscopy and flow cytometry.

Biotinylated Probes: Attaching biotin (B1667282) moieties to facilitate the isolation and identification of binding partners (e.g., proteins, enzymes) through affinity purification followed by mass spectrometry-based proteomic analysis.

Photo-activatable Probes: Designing "caged" analogs of this compound that remain inert until activated by a specific wavelength of light. This would enable researchers to control the precise time and location of its release within a biological system, offering unparalleled spatiotemporal resolution.

Analog Synthesis: The synthesis of analogs—molecules with structural similarities to this compound—is crucial for exploring structure-activity relationships. nih.gov By systematically modifying the core indole (B1671886) structure, researchers can investigate which chemical features are essential for its observed biological interactions. This could involve altering substituent groups or modifying the ring system itself. The goal is to develop a set of compounds that can help deconstruct the molecular pharmacology of adrenochrome-related species. nih.gov These synthetic endeavors often require the development of entirely new chemical methodologies to assemble the desired complex structures. mskcc.org

Synthetic StrategyPurposePotential Application in this compound Research
Fluorophore Conjugation To create fluorescent probes for imaging.Visualizing the subcellular localization of this compound in neurons or other cell types.
Affinity Labeling To identify molecular binding partners.Isolating and identifying enzymes or receptors that interact with this compound using biotin-streptavidin purification.
Photo-caging To control the release of the compound in time and space.Studying the immediate downstream effects of this compound release in a specific cellular compartment.
Structure-Activity Relationship (SAR) by Design To create analogs with modified activity.Synthesizing derivatives with altered redox potential to probe the role of oxidative cycling in its biological effects. musechem.com

Integration of Omics Technologies with this compound Tracing and Metabolomics

The inherent isotopic label of this compound makes it an ideal tracer for metabolomic studies. nih.gov Omics technologies, which provide a global profile of molecules like metabolites, proteins, and transcripts, offer a powerful lens through which to view the impact of this compound. uni-heidelberg.de

Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. sciex.com By introducing this compound into a biological system, researchers can use mass spectrometry to trace the appearance of the deuterium (B1214612) label in downstream metabolic products. This stable isotope tracing approach is a cornerstone of metabolic research. It can definitively map the metabolic pathways involving adrenochrome and identify previously unknown metabolites. One study has already putatively identified adrenochrome as part of a metabolic signature in a rat model of diabetes, highlighting its relevance in metabolic pathways. nih.gov

Proteomics and Transcriptomics: Beyond metabolomics, other omics technologies can provide a broader view of the cellular response to this compound.

Proteomics: Can be used to identify changes in protein expression or post-translational modifications that occur in response to the compound. This could reveal, for example, the upregulation of specific antioxidant enzymes.

Transcriptomics: Measures changes in gene expression, offering insights into the cellular pathways that are activated or suppressed. This can help identify the signaling networks and transcription factors that respond to the presence of this compound.

The integration of these multi-omics datasets is a key future direction. uni-heidelberg.de Combining information on which genes are transcribed, which proteins are expressed, and which metabolic pathways are active will provide a highly detailed and multi-layered picture of the biological role of this compound.

Omics TechnologyObjective in this compound ResearchExample Application
Metabolomics To trace the metabolic fate of the compound and identify its downstream products. nih.govUsing high-resolution mass spectrometry to track the deuterium label from this compound as it is incorporated into other small molecules in the cell.
Proteomics To identify changes in protein expression and modification in response to the compound.Quantifying changes in the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) or catalase (CAT) after cellular exposure. nih.govresearchgate.net
Transcriptomics To determine the gene expression networks affected by the compound.Performing RNA-sequencing on cells treated with this compound to see which metabolic and stress-response pathways are transcriptionally regulated.

Exploration of this compound in Systems Biology Approaches for Comprehensive Understanding

Systems biology aims to understand the larger picture of how biological components work together by integrating diverse datasets into computational models. uni-heidelberg.deresearchgate.net The future of this compound research lies in moving beyond studying isolated effects and embracing this holistic approach.

By combining the data generated from novel chemical probes (Section 9.1) and multi-omics tracing (Section 9.2), researchers can construct network models of the pathways influenced by this compound. For instance, data on its binding partners, its metabolic products, and the resulting changes in gene and protein expression can be integrated to build a comprehensive model of its cellular impact.

This approach can help:

Identify Critical Network Nodes: Pinpoint key proteins or metabolites whose perturbation has the most significant downstream effects.

Predict Biological Outcomes: Simulate how different cellular conditions or genetic backgrounds might alter the response to this compound.

Generate New Hypotheses: Uncover unexpected connections between metabolic pathways (e.g., dopamine (B1211576) metabolism and oxidative stress) that can be tested experimentally. nih.gov

Ultimately, a systems biology approach will be vital for converting the vast amounts of data generated by modern analytical techniques into a functional and comprehensive understanding of how this compound interacts with and influences complex biological systems. uni-heidelberg.deresearchgate.net

Q & A

Q. What are the key considerations for synthesizing D,L-Adrenochrome-d3 with high isotopic purity in academic settings?

Methodological guidance: Synthesis should prioritize deuterium incorporation efficiency, verified via mass spectrometry (e.g., LC-MS or MALDI-TOF). Use controlled oxidation of deuterated epinephrine precursors under inert atmospheres to minimize side reactions. Validate isotopic purity by comparing spectral data (NMR, IR) with non-deuterated adrenochrome to confirm D3 substitution .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological guidance: Employ HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitivity and specificity. Calibrate using deuterated internal standards (e.g., d3-adrenochrome) to correct for matrix effects. Validate recovery rates (≥80%) and limit of detection (LOD < 1 ng/mL) via spike-and-recovery experiments in relevant biological fluids .

Q. How can researchers address instability issues of this compound in aqueous solutions during experiments?

Methodological guidance: Stabilize solutions using antioxidants (e.g., 0.1% ascorbic acid) and store at -80°C under nitrogen. Monitor degradation via UV-Vis spectroscopy (λ = 300 nm) over time. Pre-test stability under experimental conditions (pH, temperature) to adjust protocols .

Q. What strategies are effective for conducting a literature review on this compound’s biochemical pathways?

Methodological guidance: Use databases like PubMed and SciFinder with keywords: “adrenochrome deuterated,” “oxidation pathways,” and “isotope effects.” Prioritize primary sources (e.g., The Chemistry of Adrenochrome and Related Compounds ) over reviews. Cross-reference citations to identify foundational studies on adrenochrome’s redox behavior .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported adrenochrome-d3 receptor binding affinities?

Methodological guidance: Perform comparative assays (e.g., radioligand binding, surface plasmon resonance) under standardized conditions (pH 7.4, 37°C). Control for batch-to-batch variability in deuterated compound synthesis. Use statistical tools (ANOVA, Tukey’s HSD) to assess significance of discrepancies and validate via independent replication .

Q. What experimental controls are critical when studying this compound’s role in oxidative stress models?

Methodological guidance: Include non-deuterated adrenochrome controls to isolate isotope effects. Use knockout cell lines (e.g., Nrf2-deficient) to assess pathway specificity. Measure reactive oxygen species (ROS) via fluorometric assays (DCFH-DA) and validate with redox-sensitive GFP reporters .

Q. How can meta-analysis frameworks be applied to reconcile conflicting data on adrenochrome-d3’s pharmacokinetics?

Methodological guidance: Aggregate data from preclinical studies (rodent, primate) using PRISMA guidelines. Adjust for interspecies variability via allometric scaling. Apply multivariate regression to identify covariates (e.g., dosing regimen, analytical method) contributing to variability. Publish raw datasets in supplementary materials for transparency .

Q. What ethical and compliance steps are required when using adrenochrome-d3 in human-derived cell lines or tissues?

Methodological guidance: Obtain IRB approval for human tissue use (Declaration of Helsinki). Pseudonymize data with secure keys stored separately. Document storage conditions (e.g., -80°C, encrypted databases) and adhere to GDPR or HIPAA for data sharing .

Q. How do deuterium isotope effects influence adrenochrome-d3’s metabolic clearance compared to the non-deuterated form?

Methodological guidance: Conduct in vitro microsomal assays (human liver microsomes) to compare CYP450-mediated metabolism. Use kinetic isotope effect (KIE) calculations (kH/kDk_H/k_D) to quantify rate differences. Validate findings in vivo via PET imaging with 11^{11}C-labeled analogues .

Methodological Resources

  • Data Validation : Use tools like MetaboAnalyst for metabolomic data normalization and PCA .
  • Ethical Compliance : Reference the STANDARD APPLICATION FORM (2018) for data anonymization protocols .
  • Statistical Analysis : Apply R or Python packages (e.g., lme4, SciPy) for mixed-effects modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.